Methyl 3-chloro-4-cyanobenzoate
Overview
Description
Methyl 3-chloro-4-cyanobenzoate is an organic compound with the chemical formula C9H6ClNO2. It is a colorless to slightly yellow liquid with an aromatic flavor. This compound is known for its low vapor pressure and volatility at room temperature . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Methyl 3-chloro-4-cyanobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-4-cyanobenzoic acid with methanol in the presence of a catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Methyl 3-chloro-4-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-chloro-4-cyanobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-cyanobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects .
In chemical reactions, the compound’s reactivity is influenced by the presence of electron-withdrawing groups (chlorine and cyano) on the benzene ring. These groups make the compound more susceptible to nucleophilic attack, facilitating various substitution and reduction reactions .
Comparison with Similar Compounds
Methyl 3-chloro-4-cyanobenzoate can be compared with other similar compounds, such as:
Methyl 4-cyanobenzoate: This compound has a similar structure but lacks the chlorine atom.
Ethyl 4-cyanobenzoate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl 3-bromo-4-cyanobenzoate: This compound has a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct reactivity and applications.
Properties
IUPAC Name |
methyl 3-chloro-4-cyanobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNFJYKKFLHZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597843 | |
Record name | Methyl 3-chloro-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-66-7 | |
Record name | Methyl 3-chloro-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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